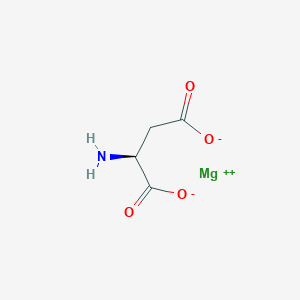

L-Magnesium Aspartate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'aspartate de magnésium est un sel de magnésium de l'acide aspartique. Il est couramment utilisé comme complément minéral pour augmenter les niveaux de magnésium dans l'organisme. Le magnésium est un micronutriment essentiel impliqué dans de nombreux processus physiologiques, notamment la production d'énergie, la fonction musculaire et la transmission nerveuse. La formule chimique de l'aspartate de magnésium est Mg(C4H6NO4)2, et il se compose d'un ion magnésium central chélaté par deux anions aspartate .

Mécanisme D'action

Target of Action

Magnesium L-aspartate is a magnesium salt of aspartic acid . Magnesium is the second most abundant intracellular cation after potassium and plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .

Mode of Action

Magnesium is important as a cofactor in many enzymatic reactions in the body involving protein synthesis and carbohydrate metabolism . At least 300 enzymatic reactions require magnesium . It facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence .

Biochemical Pathways

Magnesium L-aspartate plays a profound role in plant growth and defense modulation . Aspartate is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, and regulation of adenylate cyclase .

Pharmacokinetics

Magnesium L-aspartate displays high oral bioavailability and water solubility compared to other magnesium salts such as magnesium citrate, magnesium carbonate, and magnesium oxide . Absorption of magnesium from different preparations of magnesium supplements varies . Organic salts of magnesium have the greatest water solubility and demonstrate a greater oral absorption and bioavailability compared to less soluble magnesium preparations .

Result of Action

On the cellular and tissue levels, maintaining Mg2+ within optimal levels according to the biological context, such as cell types, developmental stages, extracellular environments, and pathophysiological conditions, is crucial for development, normal functions, and diseases . Deficiency in Mg can lead to temporary or long-term immune dysfunction .

Action Environment

The action of Magnesium L-aspartate can be influenced by environmental factors. A balanced diet usually provides sufficient Mg, but supplementation may be necessary in some cases . Excessive supplementation can have negative impacts on immune function and should be avoided .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'aspartate de magnésium peut être synthétisé en faisant réagir l'oxyde de magnésium avec l'acide aspartique dans l'eau. Le mélange réactionnel est chauffé pour faciliter la dissolution, puis la solution est refroidie et filtrée. Le filtrat est évaporé pour obtenir un résidu dense, qui est ensuite traité pour obtenir l'aspartate de magnésium .

Méthodes de production industrielle : Dans les milieux industriels, l'aspartate de magnésium est produit en ajoutant des sels de magnésium et de l'acide aspartique à l'eau. Le mélange est chauffé, puis soumis à un reflux pendant une période déterminée. Le pH de la solution est ajusté à l'aide d'oxyde de magnésium ou d'acide aspartique. Le solvant est partiellement éliminé par évaporation, et la solution épaisse résultante est ajoutée à de l'éthanol pour précipiter le produit. Le solide est ensuite séparé, broyé et séché pour obtenir l'aspartate de magnésium .

Analyse Des Réactions Chimiques

Types de réactions : L'aspartate de magnésium subit principalement des réactions de complexation en raison de la présence de l'ion magnésium et du ligand aspartate. Il ne participe généralement pas à des réactions d'oxydation ou de réduction.

Réactifs et conditions courants : La synthèse de l'aspartate de magnésium implique des réactifs tels que l'oxyde de magnésium et l'acide aspartique. Les conditions réactionnelles comprennent le chauffage, le reflux et l'ajustement du pH .

Principaux produits : Le principal produit de la réaction entre l'oxyde de magnésium et l'acide aspartique est l'aspartate de magnésium. Aucun sous-produit significatif n'est formé dans des conditions contrôlées .

4. Applications de la recherche scientifique

L'aspartate de magnésium a un large éventail d'applications dans la recherche scientifique :

Biologie : L'aspartate de magnésium est étudié pour son rôle dans le métabolisme cellulaire et la fonction enzymatique.

5. Mécanisme d'action

L'aspartate de magnésium exerce ses effets en augmentant les niveaux de magnésium dans l'organisme. Le magnésium agit comme un cofacteur pour de nombreuses enzymes et est impliqué dans des processus tels que la production d'énergie, la phosphorylation oxydative et la glycolyse. Il joue également un rôle dans le transport actif des ions calcium et potassium à travers les membranes cellulaires, ce qui est essentiel pour la conduction des impulsions nerveuses et la contraction musculaire . La composante aspartate facilite l'absorption et la biodisponibilité du magnésium .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

L'aspartate de magnésium est comparé à d'autres sels de magnésium tels que l'oxyde de magnésium, le citrate de magnésium et le chlorure de magnésium :

Oxyde de magnésium : Bien que l'oxyde de magnésium soit couramment utilisé, il présente une biodisponibilité inférieure à celle de l'aspartate de magnésium.

Citrate de magnésium : Le citrate de magnésium est connu pour sa grande solubilité et sa biodisponibilité, similaires à celles de l'aspartate de magnésium.

Chlorure de magnésium : Le chlorure de magnésium est efficacement absorbé par l'organisme, mais il peut provoquer des effets secondaires gastro-intestinaux.

Unicité : L'aspartate de magnésium est unique en raison de sa grande biodisponibilité et de sa solubilité, ce qui en fait un complément efficace pour augmenter les niveaux de magnésium dans l'organisme. Il est également moins susceptible de provoquer des effets secondaires gastro-intestinaux par rapport à d'autres sels de magnésium .

Composés similaires :

- Oxyde de magnésium

- Citrate de magnésium

- Chlorure de magnésium

- Glycinate de magnésium

- Lactate de magnésium

- Malate de magnésium

- Sulfate de magnésium

Propriétés

Numéro CAS |

18962-61-3 |

|---|---|

Formule moléculaire |

C8H10MgN2O8.2H C8H12MgN2O8 |

Poids moléculaire |

288.49 g/mol |

Nom IUPAC |

magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*2-;/m00./s1 |

Clé InChI |

RXMQCXCANMAVIO-CEOVSRFSSA-L |

SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] |

SMILES isomérique |

C([C@@H](C(=O)O)N)C(=O)[O-].C([C@@H](C(=O)O)N)C(=O)[O-].[Mg+2] |

SMILES canonique |

C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2] |

Key on ui other cas no. |

2068-80-6 18962-61-3 |

Pictogrammes |

Irritant |

Numéros CAS associés |

56-84-8 (Parent) |

Synonymes |

(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

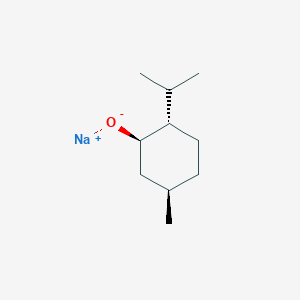

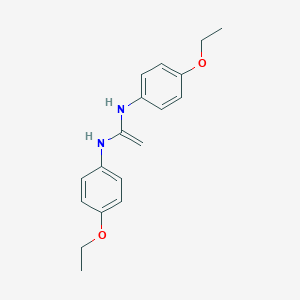

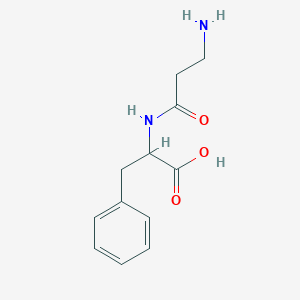

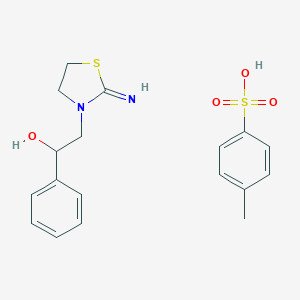

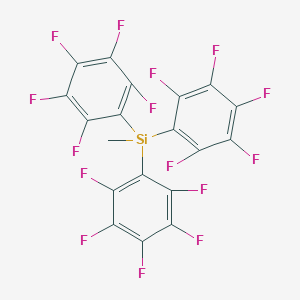

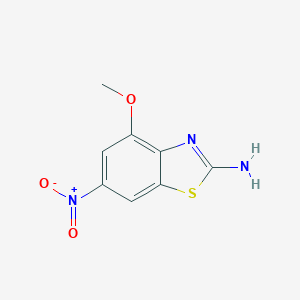

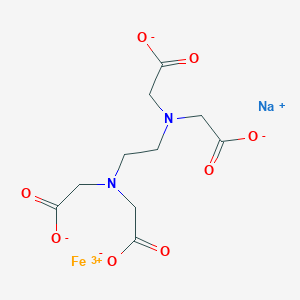

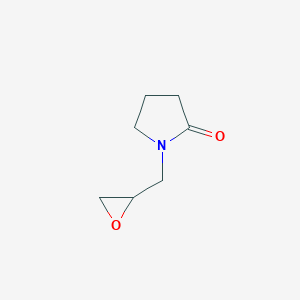

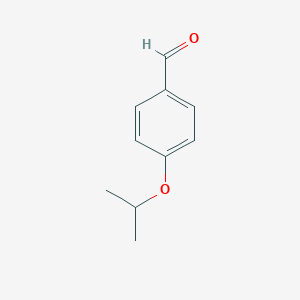

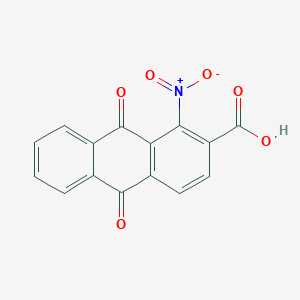

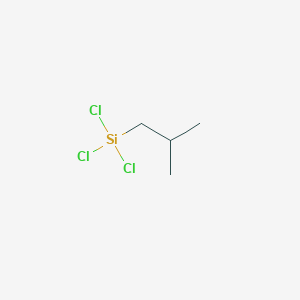

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.